molecular formula C11H22O7 B1673974 Hydroxy-PEG4-acid CAS No. 937188-59-5

Hydroxy-PEG4-acid

Cat. No.: B1673974
CAS No.: 937188-59-5
M. Wt: 266.29 g/mol
InChI Key: UQWLGZFJGVEDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-PEG4-acid is a polyethylene glycol derivative containing a hydroxyl group and a terminal carboxylic acid. This compound is known for its hydrophilic properties, which increase solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form stable amide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy-PEG4-acid can be synthesized through various methods. One common approach involves the selective monotosylation of linear, symmetrical polyethylene glycol, followed by nucleophilic substitution reactions. For instance, the hydroxyl end group can be activated and reacted with potassium carbonate and thioacetic acid to yield a thioacetate end group, which can then be hydrolyzed to form the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Hydroxy-PEG4-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Activators: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, dicyclohexylcarbodiimide.

    Catalysts: Potassium carbonate, thioacetic acid.

Major Products:

    Amide Bonds: Formed through the reaction of the terminal carboxylic acid with primary amine groups.

    Esters: Formed through the esterification of the hydroxyl group with carboxylic acids.

Scientific Research Applications

Hydroxy-PEG4-acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Hydroxy-PEG4-acid primarily involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, enhancing the overall stability and functionality of the modified molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O7/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14/h12H,1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWLGZFJGVEDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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